![molecular formula C21H19NO5S B2993115 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 721418-13-9](/img/structure/B2993115.png)

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

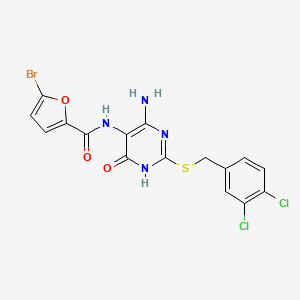

“3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 721418-13-9 . It has a molecular weight of 397.45 . The compound is available in powder form .

Molecular Structure Analysis

The molecular formula of “3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is C21H19NO5S . The InChI code is 1S/C21H19NO5S/c1-27-20-13-6-5-12-19 (20)22 (15-16-8-3-2-4-9-16)28 (25,26)18-11-7-10-17 (14-18)21 (23)24/h2-14H,15H2,1H3, (H,23,24) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not mentioned in the available data.Applications De Recherche Scientifique

Toxicity Assessment of Benzoic Acid Derivatives

Benzoic acid derivatives, including compounds similar to "3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid," have been studied for their toxic properties. A study by Gorokhova et al. (2020) assessed the toxicity of several benzoic acid derivatives through intragastric intake experiments in rats. The derivatives exhibited varying degrees of hazard, with some classified as moderately hazardous and others as low hazard. The study highlighted the potential organotoxic effects, particularly on the hepatorenal system, of these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Applications in Drug Synthesis and Disease Treatment

Compounds within this chemical family have been explored for their therapeutic potential. For instance, derivatives have been synthesized as uricosuric agents for treating gout and related conditions. This application underscores the chemical versatility and potential pharmaceutical use of benzoic acid derivatives in designing new drugs (Coderch, 2002).

Inhibitory Effects on Biological Pathways

Specific benzoic acid derivatives have been studied for their inhibitory effects on biological processes. Ciobanu et al. (2003) explored the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors, highlighting the potential of these compounds in modulating estrogen-related pathways and offering insights into their use in cancer research (Ciobanu, Luu‐The, Martel, Labrie, & Poirier, 2003).

Antioxidant and Enzyme Inhibition Properties

The antioxidant properties and enzyme inhibition capabilities of novel bromophenols synthesized from benzoic acids have been documented. These compounds exhibit significant bioanalytical antioxidant activities and inhibitory actions against metabolic enzymes, suggesting their potential in developing treatments for diseases related to oxidative stress and enzyme dysregulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

Chemical Synthesis and Modification Techniques

Research on the functionalization of benzoic acid derivatives, including meta-C–H olefination, highlights advanced synthetic methodologies that enable the precise modification of these compounds. Such techniques are crucial for the development of new materials and drugs, demonstrating the importance of benzoic acid derivatives in synthetic organic chemistry (Li, Cai, Ji, Yang, & Li, 2016).

Propriétés

IUPAC Name |

3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFWLFMSYKRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)

![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)